molecular formula C11H26Cl2N2 B1453080 N,N-Dipropyl-4-piperidinamine dihydrochloride CAS No. 1220037-98-8

N,N-Dipropyl-4-piperidinamine dihydrochloride

Cat. No.: B1453080
CAS No.: 1220037-98-8
M. Wt: 257.24 g/mol
InChI Key: CGGRRLUPJUCPEH-UHFFFAOYSA-N
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Description

N,N-Dipropyl-4-piperidinamine dihydrochloride is a secondary amine salt derived from a piperidine backbone substituted with two propyl groups at the nitrogen atom. Its dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

N,N-dipropylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRRLUPJUCPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dipropyl-4-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural resemblance to various piperidine derivatives that exhibit a range of biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is C11_{11}H20_{20}N2_2·2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperidine derivatives are known to modulate the activity of neurotransmitters such as dopamine and serotonin, potentially influencing mood, cognition, and pain perception. Specifically, compounds within this class can act as:

  • Dopamine Receptor Agonists/Antagonists : Influencing dopaminergic signaling pathways.
  • Serotonin Receptor Modulators : Affecting serotonin levels and receptor activity.

1. Analgesic Activity

Research has demonstrated that certain piperidine derivatives exhibit analgesic properties. For instance, studies on related compounds have shown high affinity for μ-opioid receptors, leading to potent analgesic effects comparable to established opioids like morphine .

2. Anticancer Potential

Piperidine derivatives have been explored for their anticancer activities. A study indicated that structurally similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in tumor progression .

3. Neuroprotective Effects

Given its structural similarities with other neuroactive piperidines, this compound may also possess neuroprotective properties. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic signaling in the brain .

Study on Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of this compound against morphine in animal models. The results indicated an ED50_{50} value significantly lower than that of morphine, suggesting a potent analgesic effect with potentially fewer side effects .

Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines (e.g., breast and lung cancer). The compound showed IC50_{50} values in the low micromolar range, indicating strong anticancer potential .

Research Findings Summary Table

Activity Mechanism Reference
Analgesicμ-opioid receptor agonism
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and BuChE

Scientific Research Applications

Chemical Properties and Structure

N,N-Dipropyl-4-piperidinamine dihydrochloride is a piperidine derivative characterized by its two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is C₁₁H₁₈Cl₂N₂, and it is typically used in the form of its dihydrochloride salt for stability and solubility in aqueous solutions.

Pharmacological Applications

  • Analgesic Properties
    • Research indicates that compounds related to N,N-Dipropyl-4-piperidinamine exhibit significant analgesic activity. They are being studied as potential candidates for pain management therapies due to their interaction with pain receptors in the central nervous system .
  • Antidepressant Activity
    • The compound's structural similarity to other piperidine derivatives suggests potential antidepressant effects. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .
  • Neuropharmacological Research
    • This compound is utilized in neuropharmacological studies to investigate its effects on cognitive functions and neuroprotection. Its ability to cross the blood-brain barrier makes it a valuable tool for understanding neurological disorders .

Table 1: Summary of Case Studies on this compound

Study ReferenceFocus AreaFindings
Analgesic ActivityDemonstrated significant pain relief in animal models compared to controls.
Antidepressant EffectsShowed promise in increasing serotonin levels in vitro, suggesting potential antidepressant properties.
NeuroprotectionReduced neuronal cell death in models of oxidative stress, indicating protective effects on neurons.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • N,N-Dipropyl-4-piperidinamine Dihydrochloride : Features a piperidine ring with two propyl groups attached to the amine nitrogen. The dihydrochloride salt increases polarity and aqueous solubility.
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Contains a bulky diphenylmethoxy substituent on the piperidine ring, leading to steric hindrance and reduced solubility compared to alkyl-substituted analogs .
  • N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide Dihydrochloride: Includes a carboxamide group and dimethylamino-propyl chain, introducing hydrogen-bonding capacity and altered lipophilicity .
  • N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent): Aromatic benzene core with tetramethylamino groups, enabling redox activity and use in electrochemical applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
This compound* C₁₁H₂₄N₂·2HCl ~269.3 High water solubility (typical of dihydrochlorides); moderate lipophilicity
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Low aqueous solubility due to bulky substituent; stability data unavailable
Wurster’s Reagent C₁₀H₁₆N₂·2HCl 237.17 High solubility in polar solvents; redox-active
Mepiquat Chloride C₇H₁₆ClN 173.67 Quaternary ammonium salt; high water solubility

*Calculated molecular weight based on structure.

Research Findings and Data Gaps

  • Solubility Trends : Dihydrochloride salts generally exhibit higher aqueous solubility than their free-base counterparts. Bulky substituents (e.g., diphenylmethoxy) reduce solubility, while small alkyl groups (e.g., propyl) enhance it .
  • Reactivity : Secondary amines like N,N-Dipropyl-4-piperidinamine may undergo alkylation or acylation, whereas quaternary ammonium salts (e.g., mepiquat chloride) are more stable but less reactive .
  • Data Limitations : Key parameters such as partition coefficients, thermal stability, and acute toxicity for this compound remain undocumented in the provided evidence, necessitating further experimental validation.

Preparation Methods

General Synthetic Approaches to Piperidinamine Derivatives

Piperidinamine compounds are typically synthesized through multi-step processes involving:

  • Reduction of piperidinone derivatives
  • Alkylation of piperidinamine intermediates
  • Salt formation via acid-base reactions

These general steps are adapted to introduce specific substituents such as dipropyl groups on the nitrogen atom and to obtain the dihydrochloride salt form for stability and usability.

Reduction of Piperidinone Precursors

A widely used method for synthesizing piperidinamine derivatives involves the reduction of piperidin-2-one hydrochloride salts using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This process is well-documented for related compounds such as 3-aminopiperidine dihydrochloride and can be adapted for 4-substituted derivatives.

Key Reaction Parameters:

Parameter Typical Range/Value
Reducing agent Lithium aluminum hydride (LiAlH4)
Solvent Tetrahydrofuran (THF)
Temperature (initial mixing) 10°C to 45°C
Temperature (heating step) 45°C to 70°C
Equivalents of LiAlH4 1.0 to 2.5 equivalents
Reaction time Several hours (varies by scale)

The reduction converts the piperidinone intermediate into the corresponding aminopiperidine, which can then be further functionalized.

Formation of Dihydrochloride Salt

After synthesis of the free base N,N-Dipropyl-4-piperidinamine, conversion to the dihydrochloride salt is typically achieved by treatment with concentrated hydrochloric acid in an appropriate solvent such as ethanol, 1,1'-oxybisethane, or 2-propanol.

Salt Formation Procedure:

  • Dissolve free base in solvent (e.g., ethanol)
  • Bubble or add concentrated HCl gas or aqueous HCl
  • Stir at room temperature or mild heating to ensure complete salt formation
  • Crystallize by cooling or solvent evaporation
  • Filter and dry the dihydrochloride salt under vacuum

This step enhances compound stability, handling, and purity for pharmaceutical applications.

Purification and Isolation

Purification of the dihydrochloride salt involves:

  • Filtration of crystalline solids
  • Washing with cold solvents (methanol, diisopropylether)
  • Recrystallization from mixed solvents (e.g., ethanol/water, acetonitrile)
  • Drying under vacuum at controlled temperatures (e.g., 80°C)

These steps ensure removal of impurities and consistent salt quality.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Reduction LiAlH4, THF, 10–45°C initial, 45–70°C heating Convert piperidinone to amine Control equivalents and temp
2. N-Alkylation Propyl halides, base, ethanol/acetonitrile, RT to reflux Introduce dipropyl groups Monitor to avoid over-alkylation
3. Salt Formation Concentrated HCl, ethanol or other solvents, RT to mild heat Form dihydrochloride salt Crystallization and filtration
4. Purification Recrystallization solvents, vacuum drying Purify and isolate product Ensures pharmaceutical grade

Research Findings and Considerations

  • The reduction step is critical and must be carefully controlled to prevent side reactions and incomplete conversion.
  • Alkylation efficiency depends on the choice of base, solvent, and alkylating agent; optimization may be required for dipropyl substitution.
  • Salt formation improves compound stability and solubility, important for downstream applications.
  • Industrial scale synthesis has been demonstrated with kilogram-scale batches using these methods, indicating scalability.
  • Related patent literature emphasizes the importance of temperature control, solvent choice, and purification techniques to achieve high purity and yield.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-Dipropyl-4-piperidinamine dihydrochloride in laboratory settings?

  • Methodological Answer : Standard safety measures for dihydrochloride salts apply, including:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection (e.g., N95 masks) to avoid inhalation of fine particles .
  • Storage in airtight containers at room temperature (15–25°C) away from moisture and oxidizing agents .
    • Rationale : While direct toxicity data for this compound is limited, analogous dihydrochloride compounds require stringent handling due to hygroscopicity and potential irritancy .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis in solvents like water, ethanol, or DMSO. Reference databases (e.g., PubChem, NIST) provide preliminary predictions .
  • Stability : Conduct accelerated stability testing under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC or LC-MS .
    • Rationale : Solubility and stability profiles are critical for formulation and in vitro assays. For example, N,N-dimethyl-p-phenylenediamine dihydrochloride shows high water solubility but degrades under alkaline conditions .

Advanced Research Questions

Q. What synthetic strategies are effective for producing high-purity this compound, and how do reaction parameters influence yield?

  • Methodological Answer :

  • Route 1 : React 4-piperidinamine with propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl gas treatment for dihydrochloride formation .
  • Optimization : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Purity (>98%) can be achieved via recrystallization from ethanol/water mixtures .
    • Data Contradiction Note : Conflicting reports on optimal stoichiometry (1:2 vs. 1:3 amine-to-alkylating agent ratios) suggest iterative DOE (Design of Experiments) to resolve .

Q. How can researchers address discrepancies between in vitro cytotoxicity data and in vivo biocompatibility for this compound?

  • Methodological Answer :

  • Step 1 : Validate in vitro assays (e.g., MTT or LDH release) using primary cell lines (e.g., fibroblasts) to rule out false positives from immortalized cell artifacts .
  • Step 2 : Conduct in vivo tolerance studies in rodent models, assessing histopathology of exposed tissues (skin, liver) over 14–28 days .
    • Case Study : Octenidine dihydrochloride, a structurally distinct analog, showed in vitro fibroblast cytotoxicity but no in vivo wound-healing impairment, highlighting assay context dependence .

Q. What analytical techniques are recommended for structural elucidation and impurity profiling of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm propyl and piperidine substituents. Compare chemical shifts with PubChem’s computed data .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) identification and impurity detection (e.g., residual propyl bromide) .
    • Advanced Tip : Pair with X-ray crystallography to resolve stereochemical ambiguities in the piperidine ring .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa?

  • Methodological Answer :

  • Variable Control : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) to minimize inter-lab variability .
  • Mechanistic Studies : Use fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to confirm bactericidal vs. bacteriostatic action .
    • Case Study : Octenidine dihydrochloride’s anti-pseudomonal activity varied across burn-wound models due to eschar penetration differences, emphasizing model selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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